

# 3-Chloro-4-methylphenyl isothiocyanate CAS number 19241-37-3

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## Compound of Interest

**Compound Name:** 3-Chloro-4-methylphenyl isothiocyanate

**Cat. No.:** B147584

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An In-Depth Technical Guide to **3-Chloro-4-methylphenyl isothiocyanate** (CAS: 19241-37-3): Properties, Synthesis, Reactivity, and Applications in Drug Discovery

**Executive Summary:** **3-Chloro-4-methylphenyl isothiocyanate**, identified by CAS number 19241-37-3, is a halogenated aromatic isothiocyanate that serves as a highly versatile and reactive intermediate in synthetic organic chemistry. Its core functionality is defined by the electrophilic isothiocyanate (-N=C=S) group, which readily engages with a wide array of nucleophiles. This reactivity profile makes it an invaluable building block for the construction of diverse molecular scaffolds, particularly in the fields of agrochemicals and pharmaceuticals. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic protocols, fundamental reactivity, and its established and potential applications for researchers, chemists, and professionals in drug development.

## Physicochemical and Safety Profile

**3-Chloro-4-methylphenyl isothiocyanate** is a compound whose utility is intrinsically linked to its physical and chemical characteristics. A thorough understanding of these properties is paramount for its effective and safe use in a laboratory setting.

## Key Properties

The essential physicochemical data for **3-Chloro-4-methylphenyl isothiocyanate** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	19241-37-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> CINS	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	183.66 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	2-Chloro-4-isothiocyanato-1-methylbenzene, 3-chloro-p-tolyl isothiocyanate	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	127 °C @ 8 mmHg	<a href="#">[4]</a>
Density	1.24 g/cm <sup>3</sup>	<a href="#">[4]</a>
Refractive Index	1.6530	<a href="#">[4]</a>
Solubility	Insoluble in water; Soluble in chloroform, ethyl acetate	<a href="#">[4]</a>
Sensitivity	Moisture Sensitive	<a href="#">[1]</a> <a href="#">[4]</a>

## Hazard Profile and Safe Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

Hazard Statement	Code	Description	Source(s)
Acute Toxicity	H302, H312, H332	Harmful if swallowed, in contact with skin, or if inhaled.	<a href="#">[1]</a> <a href="#">[6]</a>
Skin/Eye Damage	H314	Causes severe skin burns and eye damage.	<a href="#">[1]</a> <a href="#">[6]</a>

### Handling Precautions:

- Always handle within a certified chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.
- Avoid inhalation of vapors and direct contact with skin and eyes.
- Grounding and bonding should be used to prevent static discharge.

#### Storage Conditions:

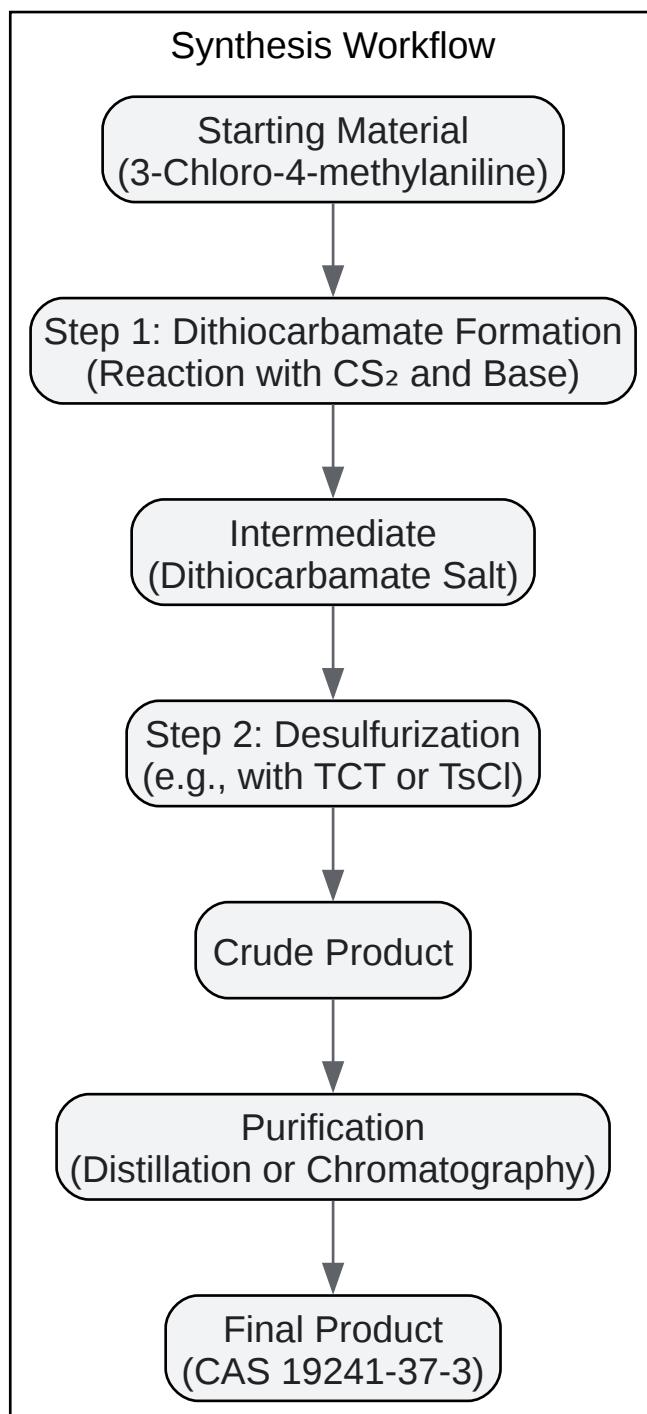
- Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[\[4\]](#)
- Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, bases, alcohols, and amines.[\[4\]](#)[\[7\]](#)[\[8\]](#)

## Synthesis and Purification

The synthesis of aryl isothiocyanates from their corresponding primary amines is a cornerstone transformation in organic chemistry. The primary challenge is the "umpolung" or reversal of reactivity from the nucleophilic amine to the highly electrophilic isothiocyanate. The most robust and widely adopted methods proceed via an intermediate dithiocarbamate salt, which is subsequently desulfurized.

## General Synthetic Workflow

The conversion of 3-chloro-4-methylaniline to the target isothiocyanate follows a logical two-step, one-pot sequence. This approach is favored for its efficiency and the widespread availability of the necessary reagents.



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*General workflow for the synthesis of **3-Chloro-4-methylphenyl isothiocyanate**.*

## Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for isothiocyanate synthesis from amines using carbon disulfide and cyanuric chloride (TCT) as the desulfurylating agent.[\[9\]](#)

#### Materials:

- 3-chloro-4-methylaniline (1 equiv.)
- Carbon disulfide ( $\text{CS}_2$ ) (1.2 equiv.)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2 equiv.)
- Cyanuric chloride (TCT) (0.5 equiv.)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Brine

#### Procedure:

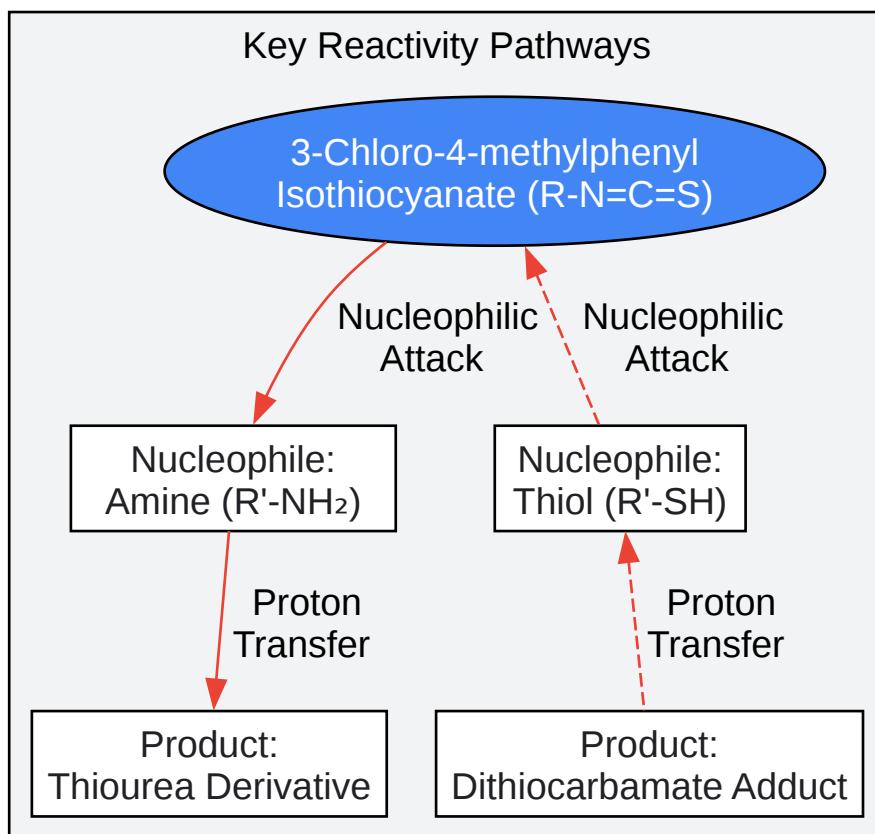
- Dithiocarbamate Salt Formation: To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methylaniline (1 equiv.) and water.
- Add potassium carbonate (2 equiv.) to the mixture and stir until it dissolves.
- Cool the flask to 0-5 °C in an ice bath.
- Add carbon disulfide (1.2 equiv.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or HPLC to confirm the consumption of the starting amine.
- Desulfurization: Cool the reaction mixture back down to 0 °C.

- In a separate beaker, dissolve cyanuric chloride (0.5 equiv.) in dichloromethane.
- Add the TCT solution dropwise to the reaction mixture over 30-45 minutes. A precipitate (cyanuric acid) will form.
- Once the addition is complete, let the mixture stir vigorously for an additional 1 hour at 0 °C.
- Work-up and Purification: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- Combine the organic layers and wash sequentially with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **3-Chloro-4-methylphenyl isothiocyanate**.

Self-Validation: The successful synthesis is confirmed by standard analytical techniques. IR spectroscopy should show a strong, characteristic absorption band around  $2100\text{-}2200\text{ cm}^{-1}$  for the  $-\text{N}=\text{C}=\text{S}$  group.  $^1\text{H}$  and  $^{13}\text{C}$  NMR will confirm the aromatic substitution pattern, and mass spectrometry will verify the molecular weight of 183.66 g/mol .

## Chemical Reactivity and Mechanistic Insights

The synthetic utility of **3-Chloro-4-methylphenyl isothiocyanate** is dominated by the electrophilic character of the central carbon atom in the  $-\text{N}=\text{C}=\text{S}$  functional group. This site is highly susceptible to attack by a variety of nucleophiles.[10][11]



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*Core reactions of the isothiocyanate group with amine and thiol nucleophiles.*

- Reaction with Amines: The reaction with primary or secondary amines is robust and high-yielding, producing N,N'-disubstituted thiourea derivatives. This reaction is fundamental to the synthesis of many biologically active molecules, including analogues of urea-based herbicides and potential therapeutic agents.[1]
- Reaction with Thiols: Isothiocyanates readily react with sulphhydryl groups, such as those found in the amino acid cysteine, to form dithiocarbamate adducts.[11][12] This covalent modification of proteins is a primary mechanism behind the broad biological activity of the isothiocyanate class, including their anticancer and antimicrobial effects.[11][13]

## Applications in Research and Drug Development

While **3-Chloro-4-methylphenyl isothiocyanate** has direct applications as an intermediate in agrochemical synthesis, its greatest potential lies in its use as a scaffold in drug discovery and

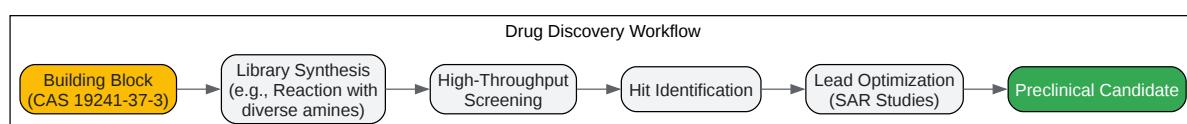
development.[1] The isothiocyanate functional group is found in many natural and synthetic compounds with potent biological activities.[14][15]

## Established and Potential Roles

- Agrochemicals: It serves as a key reagent for synthesizing thio-analogues of urea herbicides, which may possess enhanced fungicidal properties.[1]
- Heterocyclic Synthesis: It is a precursor for creating 1,2,4-thiadiazole derivatives, a class of compounds investigated for neuroprotective activities.[1]
- Drug Discovery: As a class, isothiocyanates are known to induce apoptosis, promote cell cycle arrest, and inhibit tubulin polymerization in cancer cells.[14][16][17] The specific substitution pattern of 3-chloro and 4-methyl groups on the phenyl ring provides a unique electronic and steric profile that can be exploited to develop novel drug candidates with tailored activities.

## Drug Discovery and Development Workflow

This compound is an ideal starting point for generating libraries of novel compounds for biological screening. The straightforward reactivity allows for rapid diversification.



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Use of **3-Chloro-4-methylphenyl isothiocyanate** in a typical drug discovery pipeline.

## Conclusion

**3-Chloro-4-methylphenyl isothiocyanate** is more than a mere chemical intermediate; it is a versatile tool for molecular innovation. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, provides chemists with a reliable handle for constructing complex

molecules with significant biological potential. From its role in developing new agrochemicals to its promise as a foundational scaffold in the search for novel therapeutics, a deep understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in scientific research and development.

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